

In Vivo Target Engagement of N-Methyl Amisulpride: A Comparative Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of **N-Methyl Amisulpride** (LB-102), a novel psychotropic agent, with its parent compound, Amisulpride. The information presented is based on clinical trial data and is intended to inform research and development in the field of neuropsychopharmacology.

N-Methyl Amisulpride is a dopamine D2/D3 and serotonin 5-HT7 receptor antagonist.[1][2] Its enhanced lipophilicity compared to Amisulpride is designed to improve its permeability across the blood-brain barrier, potentially leading to higher brain concentrations and greater clinical potency at lower doses.[2][3] In vivo validation of its target engagement has been primarily conducted through Positron Emission Tomography (PET) imaging studies.[1][4]

Comparative Analysis of Dopamine D2/D3 Receptor Occupancy

The primary method for in vivo validation of **N-Methyl Amisulpride**'s target engagement is PET imaging, which allows for the quantification of dopamine D2/D3 receptor occupancy in the brain.[5] The following tables summarize the key findings from clinical studies of **N-Methyl Amisulpride** (LB-102) and compare them to data available for Amisulpride.

Table 1: **N-Methyl Amisulpride** (LB-102) Striatal D2/D3 Receptor Occupancy (Healthy Volunteers)



Dose (Oral)	Time Post-Dose	Mean Striatal D2/D3 Receptor Occupancy (%)	Study Identifier
50 mg (single dose)	2.5 hours	~50%	NCT04588129[1][6]
50 mg (steady state)	24 hours	60-80%	NCT04588129[1][4][6]
75 mg (single dose)	2.5 hours	~65%	NCT04588129[1]
100 mg (single dose)	2.5 hours	~75%	NCT04588129[1]

Table 2: Amisulpride Striatal D2/D3 Receptor Occupancy (Patients with Schizophrenia)

Daily Dose (Oral)	Mean Striatal D2/D3 Receptor Occupancy (%)	Study Reference
200-600 mg	16-46%	Xiberas et al.[7]
406 mg (mean)	56%	Vernaleken et al.[7]
400-1200 mg	43-90%	Gründer et al.[8]
300-400 mg	~70%	Wong et al.[6]
630-910 mg	70-80%	Wu et al.[2]

A key finding from the PET studies is that a once-daily 50 mg dose of LB-102 at steady state achieves a striatal dopamine receptor occupancy of 60-80%, a range considered therapeutic for schizophrenia.[1][4][6] This is comparable to the occupancy achieved with much higher doses of Amisulpride (300-400 mg).[2][6] Furthermore, the receptor occupancy of LB-102 demonstrated prolonged and stable engagement over a 24-hour period, with maximum occupancy lagging behind peak plasma concentrations.[1][4][6]

Safety and Tolerability Comparison

The Phase 1 clinical trial of LB-102 (NCT04187560) provides initial safety and tolerability data.

Table 3: Safety and Tolerability Profile of N-Methyl Amisulpride (LB-102) in Healthy Volunteers



Adverse Events	Observations
Well-tolerated	Up to 150 mg/day.[9]
Common Adverse Events	Transient increases in prolactin levels.[3][9]
Dose-Limiting Side Effects	Extrapyramidal symptoms (EPS), such as acute dystonia, were observed at higher doses (100 mg BID and 200 mg), consistent with dopamine receptor occupancy exceeding 80%.[3][9][10]
Cardiovascular	Transient QT interval prolongation was noted at the 200 mg dose but did not lead to clinical observations.[3][10]

The safety profile of LB-102 is consistent with that of other dopamine antagonists.[9] The occurrence of EPS at higher doses serves as a biomarker for high dopamine receptor occupancy.[9] Due to its higher potency, it is anticipated that the therapeutic doses of LB-102 will be substantially lower than those of Amisulpride, which may lead to a more favorable safety profile, particularly concerning peripheral side effects.[2][9]

Experimental Protocols

The in vivo validation of **N-Methyl Amisulpride**'s target engagement relies on well-established neuroimaging techniques.

Positron Emission Tomography (PET) Imaging for Dopamine Receptor Occupancy

Objective: To quantify the percentage of dopamine D2/D3 receptors in the striatum and other brain regions that are bound by **N-Methyl Amisulpride** at various doses and time points.

Methodology:

- Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the PET ligand.[1][11]
- Subjects: Studies are conducted in healthy volunteers.[1]



Procedure:

- A baseline PET scan is performed to measure the baseline density of available D2/D3 receptors.
- Subjects are then administered a single oral dose or multiple doses of N-Methyl Amisulpride.[1]
- Follow-up PET scans are conducted at specific time points post-dosing (e.g., 2.5, 7.5, and 23.5 hours).[6]
- During each scan, a bolus of [11C]raclopride is injected intravenously.[12][13]
- The PET scanner detects the distribution of the radiotracer in the brain over time.

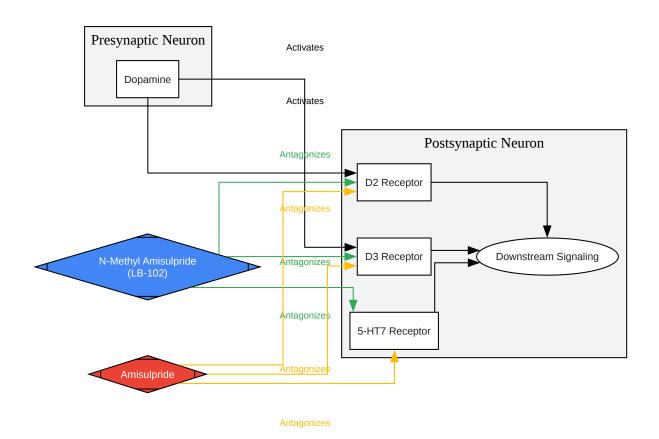
Data Analysis:

- Dynamic PET data are used to calculate the binding potential (BPND) of [11C]raclopride in specific brain regions (e.g., caudate, putamen).[14]
- Receptor occupancy is calculated as the percentage reduction in [11C]raclopride binding potential after drug administration compared to the baseline scan.[5]
- The simplified reference tissue model (SRTM) is often used for kinetic modeling of the PET data.[4][14]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

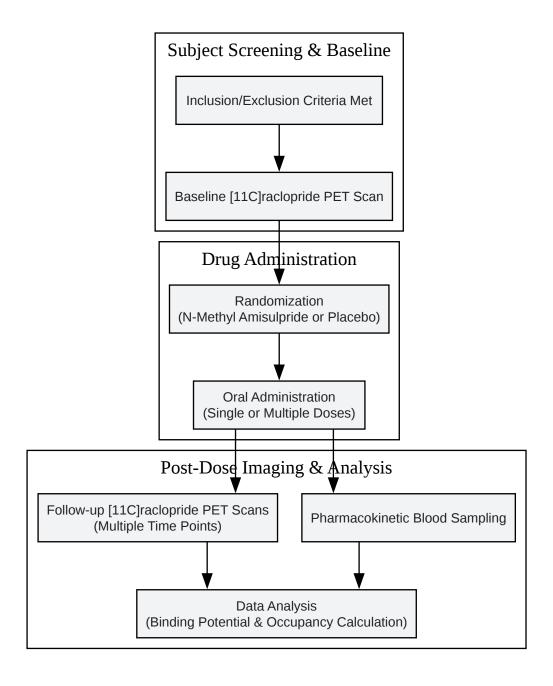




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Caption: Signaling pathway of **N-Methyl Amisulpride** and Amisulpride.





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Caption: Experimental workflow for in vivo PET imaging.

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References

- 1. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylamisulpride Wikipedia [en.wikipedia.org]
- 3. lbpharma.us [lbpharma.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PET clinical study of novel antipsychotic LB-102 demonstrates unexpectedly prolonged dopamine receptor target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. High striatal occupancy of D2-like dopamine receptors by amisulpride in the brain of patients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LB Pharmaceuticals Inc Announces Results of LB-102 Phase 1 First-in-Human Clinical Study [businesswire.com]
- 10. A randomized, double-blind, placebo controlled, phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of LB-102, a selective dopamine D2/3/5-HT7 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. medrxiv.org [medrxiv.org]
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